![molecular formula C28H30N2O2 B4038183 2-{[1-(3-苯氧基苄基)-3-哌啶基]羰基}-1,2,3,4-四氢异喹啉](/img/structure/B4038183.png)
2-{[1-(3-苯氧基苄基)-3-哌啶基]羰基}-1,2,3,4-四氢异喹啉
描述
3,4-Dihydroisoquinolin-2(1H)-yl[1-(3-phenoxybenzyl)piperidin-3-yl]methanone is a complex organic compound that belongs to the class of isoquinolines and piperidines. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety and a phenoxybenzyl-substituted piperidine. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
科学研究应用
3,4-Dihydroisoquinolin-2(1H)-yl[1-(3-phenoxybenzyl)piperidin-3-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[1-(3-phenoxybenzyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroisoquinoline core, followed by the introduction of the piperidine ring and the phenoxybenzyl group. Key steps may include:
Formation of the Dihydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Introduction of the Phenoxybenzyl Group: This step often involves nucleophilic substitution reactions where the phenoxybenzyl group is introduced to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
3,4-Dihydroisoquinolin-2(1H)-yl[1-(3-phenoxybenzyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated isoquinoline analogs.
作用机制
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[1-(3-phenoxybenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to altered cellular functions.
相似化合物的比较
Similar Compounds
Tetrahydroisoquinoline Derivatives: These compounds share a similar core structure but differ in their substituents.
Phenoxybenzyl Piperidines: These compounds have a similar piperidine ring with phenoxybenzyl substitution but lack the isoquinoline moiety.
Uniqueness
3,4-Dihydroisoquinolin-2(1H)-yl[1-(3-phenoxybenzyl)piperidin-3-yl]methanone is unique due to its combined structural features of dihydroisoquinoline and phenoxybenzyl piperidine. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research.
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(3-phenoxyphenyl)methyl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2/c31-28(30-17-15-23-9-4-5-10-24(23)21-30)25-11-7-16-29(20-25)19-22-8-6-14-27(18-22)32-26-12-2-1-3-13-26/h1-6,8-10,12-14,18,25H,7,11,15-17,19-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSXUYWOVSCLNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,3-dihydro-1H-inden-1-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4038101.png)
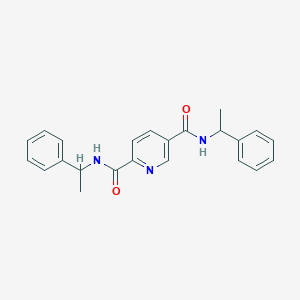
![1-[(4-chlorophenyl)sulfonyl]-4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}piperazine](/img/structure/B4038111.png)
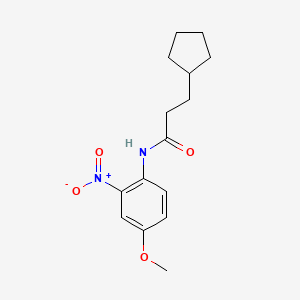
![2-METHYL-N-[5-METHYL-2-(2-METHYLBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B4038118.png)
![7-(5-bromo-2-furyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4038128.png)
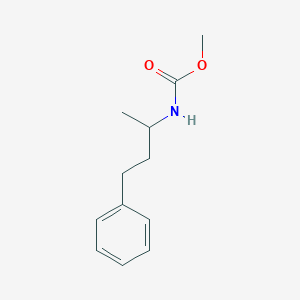
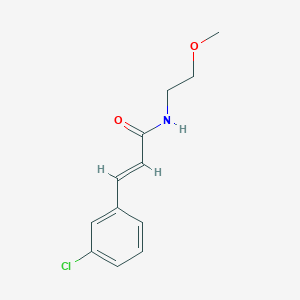
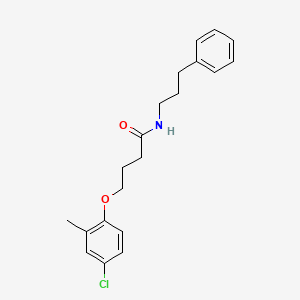
![2-(2,4-dichlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B4038151.png)
![3-{[(4-fluoro-3-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4038153.png)

![1-(4-ethylphenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4038174.png)
![1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methylbenzimidazole](/img/structure/B4038180.png)
